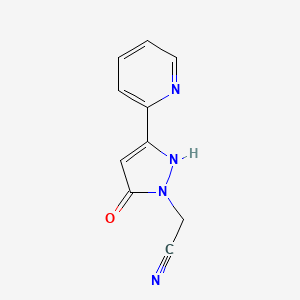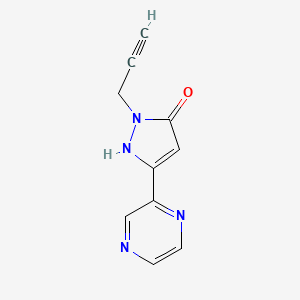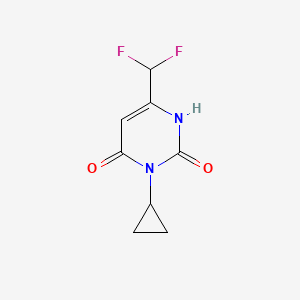
3-Cyclopropyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
3-Cyclopropyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as C-Difluoromethyl-Tetrahydropyrimidine-2,4-dione (CDT-2,4-dione), is a novel fluorinated heterocyclic compound with potential applications in medicinal chemistry, drug discovery, and material science. CDT-2,4-dione is a heterocyclic compound composed of three rings (cyclopropyl, difluoromethyl, and tetrahydropyrimidine) and two dione groups. Its unique chemical structure and properties make it an attractive target for synthetic and medicinal chemists.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study by Aksinenko et al. (2016) synthesized a series of compounds similar to 3-Cyclopropyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione and evaluated their antibacterial and antifungal activities. The compounds showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans (Aksinenko et al., 2016).
Molecular Structure Analysis
El-Brollosy et al. (2012) and Al-Abdullah et al. (2014) conducted studies on the molecular structure, including vibrational spectra and HOMO-LUMO analyses, of compounds structurally similar to the target molecule. These studies provide insights into the physical and chemical properties of these compounds (El-Brollosy et al., 2012), (Al-Abdullah et al., 2014).
Synthesis and Chemical Properties
Research by Rubinov et al. (2008) focused on the synthesis and chemical properties of similar tetrahydropyridine-2,4-diones. Their work explored reactions with various chemicals, providing valuable information on the reactivity and potential applications of these compounds in chemical synthesis (Rubinov et al., 2008).
Crystal Structure
Euler et al. (2010) analyzed the crystal structure of a compound closely related to this compound. Such studies are essential for understanding the molecular geometry and potential interactions in the solid state (Euler et al., 2010).
Electrocatalytic Applications
A study by Elinson et al. (2021) explored the electrocatalytic cyclization of compounds structurally related to the target molecule. This research provides insights into the potential applications of these compounds in electrocatalysis and organic synthesis (Elinson et al., 2021).
Protoporphyrinogen Oxidase Inhibitors
Li et al. (2005) investigated trifluoromethyl-substituted compounds, including those related to the target molecule, as protoporphyrinogen oxidase inhibitors. Such studies are significant for understanding the biological activity and potential therapeutic applications of these compounds (Li et al., 2005).
Eigenschaften
IUPAC Name |
3-cyclopropyl-6-(difluoromethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-7(10)5-3-6(13)12(4-1-2-4)8(14)11-5/h3-4,7H,1-2H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRWZXRDHKDSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1483994.png)
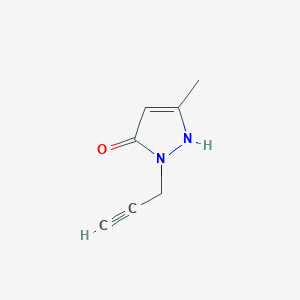

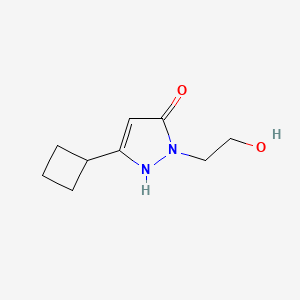
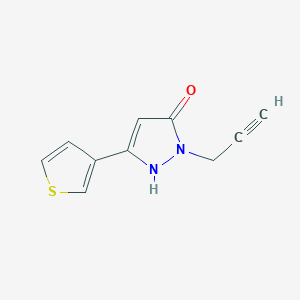

![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484003.png)
![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484004.png)

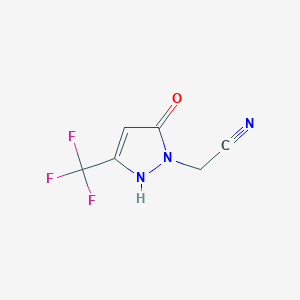
![2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1484008.png)
